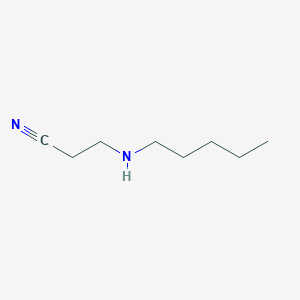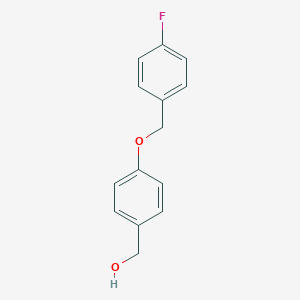
Isomaltopentaose
Descripción general
Descripción
Synthesis Analysis
The synthesis of isomaltopentaose and other IMOs has been achieved using various microbial enzymes. One method involves the cell-bound α-glucosidase from a novel strain of Microbacterium sp., utilizing maltose as a glycosyl donor. This process achieved a yield of 85 g/l at a 40% initial substrate concentration, with a notable increase in yield upon the addition of LiCl. The products, including this compound, were analyzed using electrospray ionization mass spectrometry and confirmed by NMR spectroscopy (Ojha, Mishra, & Chand, 2015). Another approach employed a thermostable α-glucosidase from Geobacillus sp. strain HTA-462, expressed in Escherichia coli, for IMO synthesis, showing potential for industrial applications due to its efficiency and stability (Zhang et al., 2019).
Aplicaciones Científicas De Investigación
1. Combining Regions of Human Antidextran
Research by Kabat (1956) explored the inhibitors of the dextran-human 1 → 6 antidextran system, where isomaltopentaose was found to be a key component. This study highlights the variability of inhibiting power of oligosaccharides like this compound among different individuals and its implications in specificity and cross-reactions in immunology.
2. Enzymatic Action of Penicillium Lilacinum Dextranase
The work of Walker & Dewar (1975) investigated the enzymatic breakdown of oligosaccharides in the isomaltose series, including this compound. Their findings revealed the specific enzymatic action and the hydrolytic degradation process, contributing to our understanding of carbohydrate metabolism.
3. Isomaltose Synthesis by Microbacterium sp.
A study by Ojha, Mishra, & Chand (2015) focused on the synthesis of isomalto-oligosaccharides (IMOs), including this compound, through the transglycosylation activity of Microbacterium sp. This research has implications for the production of prebiotics and the industrial application of bacterial enzymes in carbohydrate processing.
4. Cooperative Action of Enzymes in IMO Production
The cooperative enzymatic action in the production of isomaltooligosaccharides, which include this compound, was examined by Lee et al. (2002). This study provides insights into the efficient processes for IMO production, which are valuable for food technology and industrial applications.
5. Thermostable Enzymes and Long Isomalto-Oligosaccharides
Research by Jeong et al. (2019) on the thermostable enzymes from Thermoanaerobacter thermocopriae has revealed the potential for producing long isomalto-oligosaccharides, including this compound. This study is significant for the development of cost-effective methods in the production of prebiotic oligosaccharides.
Safety and Hazards
The safety data sheet for Isomaltopentaose suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It is advised to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
The high-degree polymerization of isomaltooligosaccharide (IMO) not only effectively promotes the growth and reproduction of Bifidobacterium in the human body but also renders it resistant to rapid degradation by gastric acid and can stimulate insulin secretion . The findings provide an important theoretical basis for the future marketable production of IMO4 and analysis of the structure of dextranase .
Mecanismo De Acción
Target of Action
Isomaltopentaose, also known as (2R,3S,4R,5R)-6-hydroxy-2,3,4,5-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal or DTXSID90209661, is an isomalto-oligosaccharides (IMO) compound . It primarily targets carbohydrate-active enzymes in complex food systems . These enzymes specifically react with carbohydrate components, such as starch .
Mode of Action
The compound interacts with its targets, the carbohydrate-active enzymes, to modify the structure of food starch . The major reactions used to modify the structure of food starch include hydrolysis of α-1, 4 or α-1, 6 glycosidic linkages, disproportionation by the transfer of glucan moieties, and branching by formation of α-1, 6 glycosidic linkage . The catalytic reaction of a single enzyme or a mixture of more than two enzymes has been applied, generating novel starches .
Biochemical Pathways
The affected biochemical pathways involve the modification of the starch structure. Changes in the starch structure, such as changes of molecular mass, branch chain length distribution, and the ratio of amylose to amylopectin may occur . These developments highlight the potential to create various structured-starches for the food and baking industry .
Pharmacokinetics
It’s known that this compound is used as a functional food ingredient , suggesting that it is likely absorbed and metabolized in the human body.
Result of Action
The result of this compound’s action is the creation of modified starches that have improved properties for use in the food and baking industry . These modified starches can retain moisture more efficiently and increase softness, freshness, and shelf life of baking products .
Action Environment
The action of this compound and its efficacy can be influenced by various environmental factors. For instance, starch is required to tolerate various process conditions, including pH, extreme heat, and cold when treated with sterilization, microwave ovens, and storage in a refrigerator . Therefore, the action of this compound may vary depending on these environmental conditions.
Propiedades
IUPAC Name |
(2R,3S,4R,5R)-6-hydroxy-2,3,4,5-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O26/c31-1-7-13(37)17(41)21(45)27(49-7)53-11(5-35)25(55-29-23(47)19(43)15(39)9(3-33)51-29)26(56-30-24(48)20(44)16(40)10(4-34)52-30)12(6-36)54-28-22(46)18(42)14(38)8(2-32)50-28/h5,7-34,36-48H,1-4,6H2/t7-,8-,9-,10-,11+,12-,13-,14-,15-,16-,17+,18+,19+,20+,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFGVMMVMFNPHAQ-XAKZEXHGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC(CO)C(C(C(C=O)OC2C(C(C(C(O2)CO)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H](CO)[C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O26 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90209661 | |
| Record name | Isomaltopentaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
828.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6082-32-2 | |
| Record name | Isomaltopentaose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90209661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What is Isomaltopentaose (IMO5)?
A1: this compound is a linear oligosaccharide consisting of five glucose units linked by α(1→6) glycosidic bonds. It is a constituent of dextran, a complex branched glucan produced by certain bacteria.
Q2: How does this compound interact with antibodies specific for dextran?
A2: this compound acts as a hapten, binding to the combining sites of antibodies that are specific for dextran. [, , , , , , , , , ] The strength of this interaction depends on the size and shape of the antibody combining site, with some antibodies exhibiting maximum complementarity for this compound. [, ] This interaction can be measured using techniques like quantitative precipitin inhibition assays, equilibrium dialysis, fluorescence quenching, and affinity electrophoresis. [, , , ]
Q3: How does the size of the antibody combining site affect its interaction with this compound and other isomaltose oligosaccharides?
A3: Studies using murine myeloma proteins have shown that the size of the antibody combining site plays a crucial role in its affinity for isomaltose oligosaccharides. [, ] For instance, the myeloma protein W3129, which has a cavity-type combining site, shows the highest affinity for this compound. [] In contrast, QUPC52, another myeloma protein with a groove-type combining site, exhibits the strongest binding to isomaltohexaose. [] This suggests that the optimal binding occurs when the oligosaccharide size matches the dimensions of the antibody combining site.
Q4: Can the binding of this compound to anti-dextran antibodies be inhibited?
A4: Yes, the binding can be inhibited by the presence of other dextran molecules or isomaltose oligosaccharides, with the degree of inhibition depending on the size and structure of the competing molecule. [, , , , , ] For example, isomaltohexaose exhibits stronger inhibition than isomaltotetraose in the dextran-human anti-dextran system. [] This suggests that the size and structure of the competing molecule play a role in its ability to inhibit the binding of this compound to anti-dextran antibodies.
Q5: Are all anti-dextran antibodies inhibited by this compound to the same extent?
A5: No, the degree of inhibition by this compound and other isomaltose oligosaccharides can vary significantly between different anti-dextran antibodies, even within the same individual. [] This variation indicates heterogeneity in the size and shape of the combining sites of anti-dextran antibodies, even when produced by the same individual.
Q6: Are there any enzymes that can hydrolyze this compound?
A6: Yes, dextranases are enzymes that can hydrolyze the α(1→6) glycosidic bonds in this compound, breaking it down into smaller oligosaccharides or glucose. [, ] One study identified a marine actinomycete, Saccharomonospora sp. K1, that produces a dextranase capable of hydrolyzing dextran primarily into isomaltoheptose and this compound. [] This highlights the potential use of such enzymes in producing specific isomaltose oligosaccharides from dextran.
Q7: Can this compound be used to study the specificity of glucan-binding proteins other than antibodies?
A7: Yes, this compound has been used to investigate the specificity of the glucan-binding lectin (GBL) found in Streptococcus cricetus. [] This study revealed that GBL exhibits a strong affinity for glucans rich in α(1→6) linkages and that this compound can inhibit GBL's interaction with high-molecular-weight glucans. [] This highlights the broader application of this compound in studying the binding properties of various glucan-binding proteins.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![Ethyl (1S,5S,6R)-5-hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate](/img/structure/B46517.png)





